A Technical Guide to the Chemical Properties and Applications of 3-Isopropyl-1H-1,2,4-triazole
A Technical Guide to the Chemical Properties and Applications of 3-Isopropyl-1H-1,2,4-triazole
Abstract: This document provides an in-depth technical examination of 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of the molecule's characteristics and its role as a key structural motif in biologically active agents. We will delve into the causality behind its utility, particularly as a pharmacophore in antifungal agents, and provide foundational knowledge for its application in modern research.
Introduction
The 1,2,4-triazole scaffold is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[1][2] This heterocyclic system is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide array of successful therapeutic agents.[3] Its unique electronic properties, stability, and capacity for hydrogen bonding make it an excellent pharmacophore. 3-Isopropyl-1H-1,2,4-triazole, which incorporates an isopropyl substituent on the triazole core, is a representative member of this class, serving as a crucial building block and a compound of interest for its own potential bioactivities.
Nomenclature and CAS Information
Molecular Structure and Tautomerism
The 1,2,4-triazole ring is a planar, aromatic system with 6π electrons delocalized across the ring.[1] A critical feature of N-unsubstituted 1,2,4-triazoles is the existence of tautomers due to the migration of the proton on the ring nitrogens. 3-Isopropyl-1H-1,2,4-triazole exists in a rapid equilibrium between the 1H and 4H tautomeric forms, with the 1H form generally considered to be more stable.[1][7][8] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is essential for designing experiments, formulating products, and predicting pharmacokinetic profiles.
General Properties
The following table summarizes the key physicochemical data for 3-Isopropyl-1H-1,2,4-triazole.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [4][6] |
| Molecular Weight | 111.15 g/mol | [4] |
| Physical Form | Solid or semi-solid | [5] |
| Boiling Point | 233.7 ± 23.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 104.1 ± 15.6 °C | [6] |
| Index of Refraction | 1.507 | [6] |
Solubility and Partition Coefficient
The parent 1,2,4-triazole is highly soluble in water and other polar solvents like ethanol.[1][9] The addition of the isopropyl group to the triazole ring increases its lipophilicity.
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Partition Coefficient (LogP): The LogP value is reported as 0.33 .[6] This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting the molecule can partition between aqueous and lipid phases, a desirable property for drug candidates.
Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric. The ring nitrogens are weakly basic, while the N-H proton is weakly acidic.
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Basicity (pKa of Conjugate Acid): For the parent 1,2,4-triazole, the pKa of the protonated form (triazolium) is 2.45.[10] Alkyl derivatives are also known to be very weak bases.[11] This low basicity means the ring is only significantly protonated under strongly acidic conditions.
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Acidity (pKa): The pKa of the N-H proton on the parent 1,2,4-triazole is 10.26.[1][10] This proton can be removed by a sufficiently strong base, forming a triazolate anion, which is a potent nucleophile and a common bridging ligand in coordination chemistry.[10]
Synthesis and Manufacturing
The synthesis of substituted 1,2,4-triazoles is well-established, with several classical methods available. These reactions typically involve the cyclization of precursors containing the necessary C-N-N and C-N fragments.
Common Synthetic Routes
Classic methods like the Pellizzari and Einhorn-Brunner reactions are foundational for 1,2,4-triazole synthesis.[1][10] For a 3-substituted triazole like 3-isopropyl-1H-1,2,4-triazole, a common strategy involves the cyclization of an amidrazone derived from an isobutyric acid precursor.
A plausible modern approach involves a one-pot, copper-catalyzed reaction between a nitrile (isobutyronitrile) and hydroxylamine hydrochloride, or the reaction of an isobutyric acid derivative with hydrazine and a carbon source like formamide.[1][12]
Synthesis Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for 3-substituted 1,2,4-triazoles, a route applicable to the target molecule.
Caption: Generalized workflow for the synthesis of 3-Isopropyl-1H-1,2,4-triazole.
Example Experimental Protocol: Pellizzari-type Synthesis
This is a representative, generalized protocol based on established chemical principles.
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Step 1: Formation of Isobutyryl Hydrazide: Equimolar amounts of ethyl isobutyrate and hydrazine hydrate are refluxed in ethanol for 8-12 hours. The solvent is removed under reduced pressure to yield crude isobutyryl hydrazide.
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Step 2: Condensation: The crude isobutyryl hydrazide is mixed with an excess of formamide (acting as both solvent and reagent).
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Step 3: Cyclization: The mixture is heated to 150-170 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 3-Isopropyl-1H-1,2,4-triazole.
Chemical Reactivity and Stability
The reactivity of the 1,2,4-triazole ring is governed by its aromaticity and the electron distribution influenced by the three nitrogen atoms.
Electrophilic and Nucleophilic Substitution
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Electrophilic Substitution: The ring nitrogen atoms are electron-rich and are the primary sites for electrophilic attack.[1][8] Reactions like alkylation and acylation occur readily at the N1 or N4 positions. Direct electrophilic substitution on the ring carbons is generally not feasible.
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Nucleophilic Substitution: The ring carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogens.[1] This makes them susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions.[8]
Reactivity Diagram```dot
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